molecular formula C₃₆H₅₄N₂O₂ B1147330 (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine CAS No. 135616-36-3

(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Cat. No. B1147330
M. Wt: 546.83
InChI Key:
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Description

Schiff base ligands, such as "(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine," are important in coordination chemistry due to their ability to stabilize various metal ions in different oxidation states. Their applications range from catalysis to the development of new materials. These compounds are characterized by the presence of an imine or azomethine group (-C=N-) formed by the condensation of an aldehyde with an amine.

Synthesis Analysis

The synthesis of Schiff bases typically involves the condensation reaction between salicylaldehydes and diamines. For instance, Jacobsen and Larrow describe the preparation of a closely related manganese(III) complex with high enantioselectivity in epoxidation reactions, indicating the synthetic approach and potential catalytic applications of similar Schiff base compounds (Jacobsen & Larrow, 2003).

Molecular Structure Analysis

The molecular structure of Schiff base compounds can be analyzed through various spectroscopic methods and X-ray crystallography. Hadjoudis et al. explored the photochromic and thermochromic properties of related compounds, which are affected by the molecular structure and the presence of Schiff base groups (Hadjoudis et al., 2004).

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

One significant application of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and related compounds is in the catalytic non-enzymatic kinetic resolution (KR) of racemic substrates. This process is crucial for obtaining enantiopure compounds, which are essential in asymmetric synthesis. Traditional enzymatic methods for KR have been supplemented by non-enzymatic approaches due to advancements in chiral catalyst development, including those involving salicylidene-based ligands. These methods have shown high enantioselectivity and yield, making them vital in organic synthesis and the pharmaceutical industry (Pellissier, 2011).

Environmental Impact and Degradation

Research has also been conducted on the environmental occurrence and degradation processes of related compounds, such as methyl tert-butyl ether (MTBE), which shares structural similarities with (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. Studies have focused on the decomposition of such compounds in cold plasma reactors, highlighting the potential environmental impact and the methods for mitigating pollution from these organic compounds (Hsieh et al., 2011).

Synthesis and Reactivity in Organic Chemistry

The synthesis and reactivity of compounds containing (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine or similar ligands are of significant interest in organic chemistry. These compounds are involved in forming half-sandwich complexes with group 8 metals, leading to diverse catalytic applications. The versatility of these complexes, including their roles in C-C coupling reactions, underscores the broad utility of salicylidene-based ligands in synthetic chemistry (Cadierno et al., 2004).

Antineoplastic Agent Development

In the pharmaceutical domain, derivatives of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine have been explored for their potential as antineoplastic agents. A series of compounds have been developed that exhibit cytotoxic properties, potentially more potent than contemporary cancer drugs. These compounds have been shown to induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions, highlighting their potential as cancer therapeutics (Hossain et al., 2020).

Future Directions

The future directions for the use of this compound could include further exploration of its potential applications in catalysis . Additionally, its role in the synthesis of new compounds and complexes could also be explored .

properties

IUPAC Name

2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXDGNCEBQLGC-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115810
Record name 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

CAS RN

135616-36-3
Record name 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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